Cas no 1031281-64-7 (1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID)
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID
- 1-(4-Chlorobenzyl)-2-carboxypiperidine
- 2-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)methyl]-
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- MDL: MFCD05174523
- Inchi: 1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
- InChI Key: PECPDFTUSTXLGB-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(Cl)C=C2)CCCCC1C(O)=O
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00815842-5g |
1-(4-Chlorobenzyl)-2-carboxypiperidine |
1031281-64-7 | 95% | 5g |
¥2751.0 | 2023-04-06 | |
| Advanced ChemBlocks | P42936-1G |
1-(4-Chlorobenzyl)-2-carboxypiperidine |
1031281-64-7 | 95% | 1G |
$135 | 2023-04-13 | |
| Advanced ChemBlocks | P42936-5G |
1-(4-Chlorobenzyl)-2-carboxypiperidine |
1031281-64-7 | 95% | 5g |
$465 | 2024-05-21 |
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID (CAS No. 1031281-64-7): An Overview of Its Structure, Synthesis, and Biological Applications
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID (CAS No. 1031281-64-7) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (4-Chlorobenzyl)piperidine-2-carboxylic acid, has garnered attention due to its unique structural features and promising biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, and recent advancements in its biological applications.
Chemical Structure and Properties
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID is a chiral compound characterized by a piperidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid moiety. The presence of the chiral center in the piperidine ring imparts enantiomeric properties to the molecule, which can be crucial for its biological activity. The compound has a molecular formula of C13H15ClNO2 and a molecular weight of 250.71 g/mol. It is typically found as a white crystalline solid with a melting point ranging from 165 to 167°C.
The structural arrangement of 1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID provides it with unique chemical properties. The carboxylic acid group can participate in hydrogen bonding and other intermolecular interactions, while the chlorobenzyl substituent adds hydrophobicity and electronic effects that influence the compound's reactivity and solubility. These properties make it an attractive candidate for various chemical transformations and biological studies.
Synthesis Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-chlorobenzyl chloride with piperidine followed by oxidation to introduce the carboxylic acid functionality. Another method involves the condensation of 4-chlorobenzaldehyde with piperidine to form an imine intermediate, which is then reduced and oxidized to yield the final product.
A more recent and efficient synthetic route involves the use of transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling reactions have been employed to construct the carbon-carbon bond between the piperidine ring and the 4-chlorobenzyl group. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production.
Biological Applications
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID has shown promising biological activities in various studies, particularly in the areas of neuropharmacology and anti-inflammatory research. One notable application is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents.
In neuropharmacology, this compound has been investigated for its effects on serotonin receptors. Studies have shown that it can act as a partial agonist or antagonist at specific serotonin receptor subtypes, suggesting its potential use in treating mood disorders such as depression and anxiety. Additionally, its ability to modulate other neurotransmitter systems, such as dopamine and norepinephrine receptors, has been explored.
In anti-inflammatory research, 1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a potential candidate for developing new anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects
The clinical potential of 1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID is currently being evaluated through various preclinical studies and early-stage clinical trials. Preliminary results have shown promising efficacy and safety profiles, warranting further investigation.
In one recent study published in the Journal of Medicinal Chemistry, researchers reported that this compound exhibited potent anti-inflammatory effects in both in vitro and in vivo models of inflammation. The study also highlighted its favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.
Furthermore, ongoing clinical trials are exploring its potential as an adjunct therapy for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These trials aim to evaluate its ability to modulate neuroinflammation and improve cognitive function in affected patients.
Conclusion
1-[(4-CHLOROPHENYL)METHYL]-2-PIPERIDINECARBOXYLIC ACID (CAS No. 1031281-64-7) is a multifaceted compound with a rich structural profile and diverse biological activities. Its unique chemical properties make it an attractive candidate for various applications in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover its full potential, this compound holds promise for developing new therapeutic agents targeting neurological disorders, inflammation, and other diseases.
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